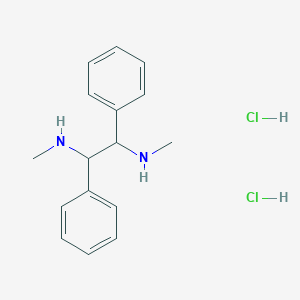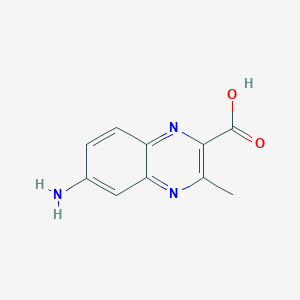![molecular formula C14H14N2O2 B12966319 4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
4-([2,2'-Bipyridin]-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([2,2’-Bipyridin]-4-yl)butanoic acid is an organic compound that features a bipyridine moiety attached to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-([2,2’-Bipyridin]-4-yl)butanoic acid typically involves the coupling of a bipyridine derivative with a butanoic acid precursor. One common method is the use of a Suzuki coupling reaction, where a halogenated bipyridine reacts with a butanoic acid boronic acid ester in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-([2,2’-Bipyridin]-4-yl)butanoic acid.
化学反应分析
Types of Reactions: 4-([2,2’-Bipyridin]-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bipyridine moiety can be reduced under specific conditions to yield different products.
Substitution: The bipyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce bipyridine derivatives with altered electronic properties.
科学研究应用
4-([2,2’-Bipyridin]-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its bipyridine moiety.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its versatile chemical reactivity.
作用机制
The mechanism of action of 4-([2,2’-Bipyridin]-4-yl)butanoic acid involves its interaction with molecular targets through its bipyridine and carboxylic acid groups. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
2,2’-Bipyridine: A simpler bipyridine derivative without the butanoic acid chain.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Butanoic Acid Derivatives: Compounds with similar carboxylic acid chains but different aromatic or heterocyclic groups.
Uniqueness: 4-([2,2’-Bipyridin]-4-yl)butanoic acid is unique due to the combination of the bipyridine moiety and the butanoic acid chain, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse complexes, making it valuable in various research and industrial applications.
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)6-3-4-11-7-9-16-13(10-11)12-5-1-2-8-15-12/h1-2,5,7-10H,3-4,6H2,(H,17,18) |
InChI 键 |
UBACQSVZNLKDIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


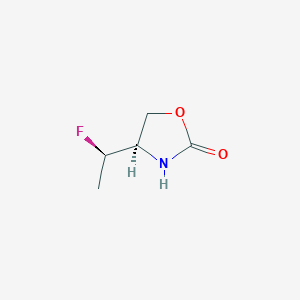
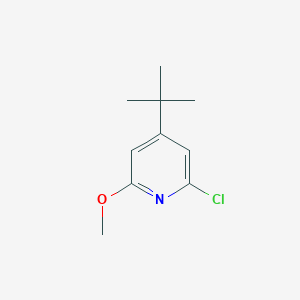
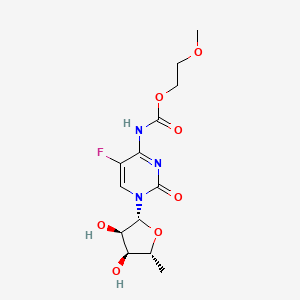
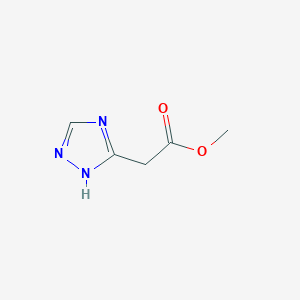
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
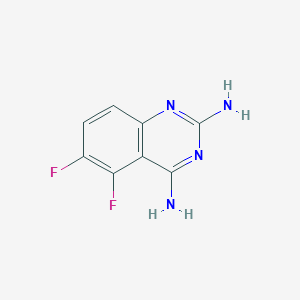

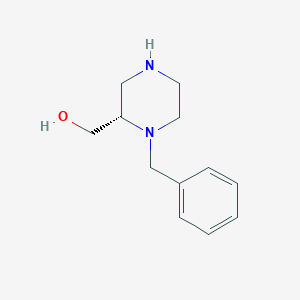
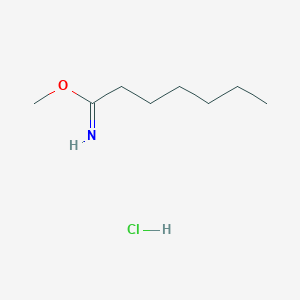
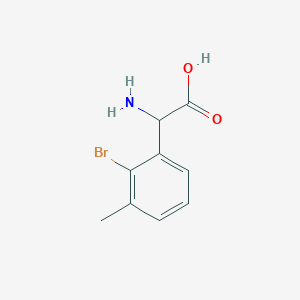
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)

